1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene
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Overview
Description
1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene is an organic compound with the molecular formula C13H10Cl2O2S It is a derivative of benzene, featuring both chloro and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene can be synthesized through several methods. One common approach involves the sulfonylation of 1-chloro-3-methylbenzene with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, ensuring complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfide derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 1-chloro-3-(substituted phenylsulfonyl)methylbenzene.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Scientific Research Applications
1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(chloro(phenylsulfonyl)methyl)benzene involves its interaction with molecular targets through its reactive chloro and sulfonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
1-Chloro-3-methylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Chloro-3-(methylsulfonyl)methylbenzene: Similar structure but with a methylsulfonyl group instead of phenylsulfonyl, affecting its reactivity and applications.
Uniqueness: 1-Chloro-3-(chloro(phenylsulfonyl)methyl)benzene is unique due to the presence of both chloro and phenylsulfonyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatile applications make it a valuable compound for further exploration and utilization.
Properties
CAS No. |
41037-75-6 |
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Molecular Formula |
C13H10Cl2O2S |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[benzenesulfonyl(chloro)methyl]-3-chlorobenzene |
InChI |
InChI=1S/C13H10Cl2O2S/c14-11-6-4-5-10(9-11)13(15)18(16,17)12-7-2-1-3-8-12/h1-9,13H |
InChI Key |
NIGXDQBQTOLBMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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